![molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8](/img/structure/B177594.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Overview
Description
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is a chemical compound with a unique structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with tris(hydroxymethyl)aminomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenyl isocyanate+Tris(hydroxymethyl)aminomethane→N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound belongs to a class of urea derivatives that have been synthesized through various methods, including the reaction of isocyanates with alcohols or amines. The incorporation of hydroxymethyl groups enhances its solubility and biological activity.
2.1. Inhibition of Nitric Oxide Synthases (NOS)
Research indicates that derivatives of urea and thiourea, including N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea, exhibit inhibitory effects on both neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). These enzymes play crucial roles in various physiological processes and are implicated in several pathologies, including neurodegenerative diseases.
- Inhibition Potency : In studies, certain derivatives demonstrated significant inhibition percentages against nNOS (up to 80.6%) and iNOS (up to 76.6%), suggesting their potential as therapeutic agents for conditions like Parkinson's disease where nitric oxide dysregulation is a factor .
2.2. Opioid Receptor Binding
The compound has also been evaluated for its binding affinities to opioid receptors. Modifications in its structure have been shown to enhance selectivity towards specific receptors, which could lead to the development of novel analgesics with fewer side effects compared to existing opioids .
3.1. Respiratory Diseases
The compound's utility extends to the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective β2-adrenoreceptor agonist, which is beneficial in dilating bronchial passages and alleviating symptoms associated with airway obstruction .
3.2. Neurological Disorders
Given its inhibitory action on nNOS, this compound is being investigated for its potential in treating neurological disorders characterized by excessive nitric oxide production .
4.1. Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound in animal models:
4.2. Clinical Implications
Clinical trials are needed to further explore the therapeutic potential of this compound in humans, particularly for respiratory and neurological diseases where current treatments may be inadequate.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: Similar structure but with an octadecanamide group instead of a phenyl group.
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of a phenyl group.
Uniqueness
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.
Biological Activity
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea, also known by its CAS number 60035-83-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O₄. The compound features a phenyl group attached to a urea moiety, which is further substituted with a hydroxyalkyl chain. This structure is significant as it can influence the compound's biological interactions.
Synthesis
Research indicates that the synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of phenyl isocyanate with the appropriate hydroxymethyl derivatives. The synthesis process is critical as it can affect the yield and purity of the compound, which in turn influences its biological activity .
Pharmacological Effects
The biological activity of this compound has been investigated in several studies. Key findings include:
- Opioid Receptor Binding : Some derivatives of phenylureas have shown significant binding affinities to opioid receptors, indicating potential analgesic properties. For instance, related compounds have been reported to exhibit subnanomolar affinities at mu and kappa receptors .
- Antimicrobial Activity : Preliminary studies suggest that certain analogs may possess antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance activity against Gram-positive and Gram-negative bacteria .
Toxicology and Safety Profile
A hazard assessment conducted on similar compounds indicated that this compound does not exhibit significant acute toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 320 mg/kg/day in rat models . Long-term exposure studies are necessary to fully understand its safety profile.
Case Studies
Several case studies illustrate the application and effects of this compound:
- Analgesic Efficacy : A study on related phenylureas demonstrated their efficacy in reducing pain in rodent models. These compounds were effective at doses that did not produce significant side effects commonly associated with traditional opioids .
- Antimicrobial Testing : In vitro testing against various bacterial strains showed that certain derivatives exhibited promising antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. .
Properties
IUPAC Name |
1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPZFYUYQQBJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398451 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-83-8 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.